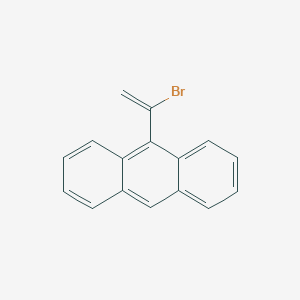
9-(1-Bromovinyl)anthracene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-(1-Bromovinyl)anthracene is an organic compound that belongs to the class of anthracene derivatives. Anthracene is a polycyclic aromatic hydrocarbon consisting of three fused benzene rings. The addition of a bromovinyl group at the 9th position of the anthracene structure introduces unique chemical properties, making it a compound of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9-(1-Bromovinyl)anthracene typically involves the bromination of 9-vinylanthracene. One common method includes the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like carbon tetrachloride (CCl4) under reflux conditions .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures for handling bromine-containing reagents.
Chemical Reactions Analysis
Types of Reactions: 9-(1-Bromovinyl)anthracene can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form anthraquinone derivatives.
Reduction Reactions: The bromovinyl group can be reduced to a vinyl group using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Substitution: Nucleophiles like sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like LiAlH4 or sodium borohydride (NaBH4).
Major Products:
Substitution: Formation of 9-(1-substituted-vinyl)anthracene derivatives.
Oxidation: Formation of anthraquinone derivatives.
Reduction: Formation of 9-vinylanthracene.
Scientific Research Applications
9-(1-Bromovinyl)anthracene has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules. It is also studied for its photophysical properties.
Biology: Investigated for its potential use in bioimaging due to its fluorescent properties.
Medicine: Explored for its potential in drug development, particularly in designing molecules with specific biological activities.
Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other electronic materials.
Mechanism of Action
The mechanism of action of 9-(1-Bromovinyl)anthracene largely depends on its interaction with other molecules. The bromovinyl group can participate in various chemical reactions, altering the electronic properties of the anthracene core. This can affect the compound’s ability to absorb and emit light, making it useful in photophysical applications. Additionally, the compound’s structure allows it to interact with biological molecules, potentially influencing biochemical pathways .
Comparison with Similar Compounds
9-Vinylanthracene: Lacks the bromine atom, making it less reactive in substitution reactions.
9-Bromoanthracene: Contains a bromine atom but lacks the vinyl group, affecting its reactivity and photophysical properties.
9,10-Dibromoanthracene: Contains two bromine atoms, leading to different reactivity patterns.
Uniqueness: 9-(1-Bromovinyl)anthracene is unique due to the presence of both a bromine atom and a vinyl group at the 9th position. This combination allows for a diverse range of chemical reactions and applications, particularly in fields requiring specific photophysical properties .
Properties
Molecular Formula |
C16H11Br |
|---|---|
Molecular Weight |
283.16 g/mol |
IUPAC Name |
9-(1-bromoethenyl)anthracene |
InChI |
InChI=1S/C16H11Br/c1-11(17)16-14-8-4-2-6-12(14)10-13-7-3-5-9-15(13)16/h2-10H,1H2 |
InChI Key |
KCIUSUUCDGJZOZ-UHFFFAOYSA-N |
Canonical SMILES |
C=C(C1=C2C=CC=CC2=CC3=CC=CC=C31)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















